molecular formula C16H14N2O3S B2586331 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005068-62-1

5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione

Cat. No.: B2586331
CAS No.: 1005068-62-1
M. Wt: 314.36
InChI Key: LFEAVWLHJKHTBV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,4-d]isoxazole core, which is fused with a thiophene ring, and is substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different isomers or reduced forms of the original compound .

Scientific Research Applications

5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]isoxazole derivatives, thiophene-containing molecules, and heterocyclic compounds with similar structural motifs.

Uniqueness

What sets 5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione apart is its unique combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Methyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C16H14N2O3S
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 1005068-62-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis. Inhibition of DHODH has implications for antiviral and immunosuppressive therapies. For instance, studies have shown that derivatives of similar structures exhibit significant inhibition of viral replication in vitro, suggesting potential use in treating viral infections such as measles and possibly other viral pathogens .

Biological Activity Studies

Several studies have evaluated the biological activities of this compound and related derivatives:

  • Antiviral Activity :
    • A study highlighted the compound's effectiveness against viruses by measuring its impact on viral replication rates. The compound demonstrated a notable reduction in replication when tested against measles virus .
  • Antioxidant Properties :
    • The antioxidant capacity of related pyrazole compounds has been documented, indicating that this class may also exhibit protective effects against oxidative stress .
  • Antimicrobial Effects :
    • Preliminary studies suggest that derivatives similar to this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

A summary of significant findings from various studies is presented in the table below:

Study ReferenceBiological ActivityFindings
Umesha et al. AntiviralInhibition of measles virus replication; potential as an immunosuppressant
MDPI Study AntioxidantDemonstrated significant antioxidant activity compared to controls
Chemical Book AntimicrobialSuggested potential antimicrobial properties in related compounds

Properties

IUPAC Name

5-methyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-17-15(19)12-13(11-8-5-9-22-11)18(21-14(12)16(17)20)10-6-3-2-4-7-10/h2-9,12-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEAVWLHJKHTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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